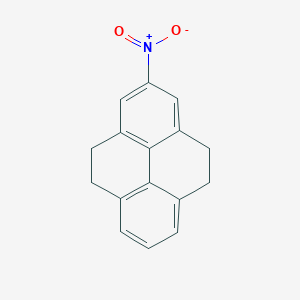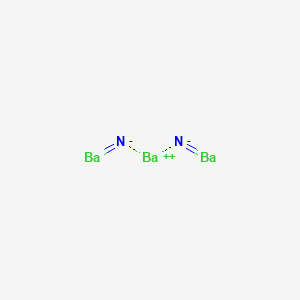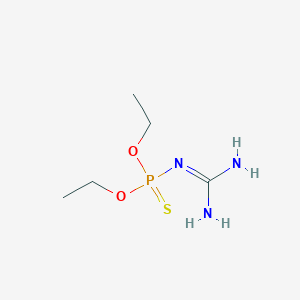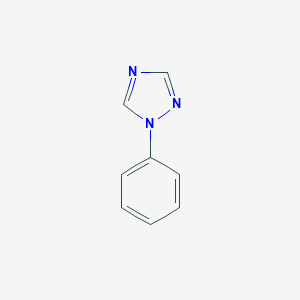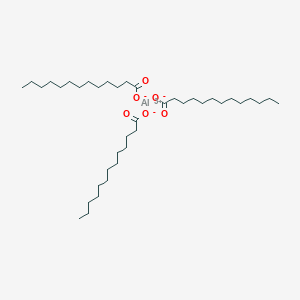
Aluminum;tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum tridecanoate is a chemical compound that belongs to the family of aluminum salts. It is a white, odorless, and water-soluble powder that is commonly used in scientific research. Aluminum tridecanoate has gained significant attention due to its unique properties and potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of aluminum tridecanoate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which can coordinate with the electron-rich groups of the reactants and facilitate the reaction. In addition, aluminum tridecanoate can also act as a surfactant, which can stabilize the emulsion and prevent the coalescence of the droplets.
Effets Biochimiques Et Physiologiques
Aluminum tridecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been reported to be biodegradable and environmentally friendly.
Avantages Et Limitations Des Expériences En Laboratoire
Aluminum tridecanoate has several advantages for lab experiments. It is a cost-effective catalyst that can be easily synthesized and purified. It is also stable and can be stored for a long time without losing its activity. However, aluminum tridecanoate has some limitations. It is not effective in some reactions, and its activity can be affected by the reaction conditions such as temperature and pressure.
Orientations Futures
There are several future directions for the research on aluminum tridecanoate. One of the potential applications is in the field of polymer science, where it can be used as a catalyst for the synthesis of new polymers with unique properties. Another potential application is in the field of corrosion inhibition, where it can be used as an environmentally friendly alternative to the traditional corrosion inhibitors. In addition, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of aluminum tridecanoate.
Conclusion:
In conclusion, aluminum tridecanoate is a unique and versatile chemical compound that has potential applications in various fields of science. It can be easily synthesized and purified, and it has been extensively used as a catalyst, surfactant, and corrosion inhibitor. Further research is needed to fully understand its mechanism of action and its potential applications.
Méthodes De Synthèse
Aluminum tridecanoate can be synthesized through the reaction of aluminum chloride with tridecanoic acid. The reaction takes place in the presence of a solvent such as toluene or hexane. The resulting product is a white powder that can be purified through recrystallization.
Applications De Recherche Scientifique
Aluminum tridecanoate has been extensively used in scientific research due to its unique properties. It has been used as a catalyst in various organic reactions, including esterification, transesterification, and polymerization. It has also been used as a surfactant in emulsion polymerization. In addition, aluminum tridecanoate has been used as a corrosion inhibitor in various industries, including aerospace and automotive.
Propriétés
Numéro CAS |
10327-54-5 |
|---|---|
Nom du produit |
Aluminum;tridecanoate |
Formule moléculaire |
C39H75AlO6 |
Poids moléculaire |
667 g/mol |
Nom IUPAC |
aluminum;tridecanoate |
InChI |
InChI=1S/3C13H26O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h3*2-12H2,1H3,(H,14,15);/q;;;+3/p-3 |
Clé InChI |
HGORXCDTVCJWHD-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |
SMILES canonique |
CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCC(=O)[O-].[Al+3] |
Synonymes |
Tritridecanoic acid aluminum salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



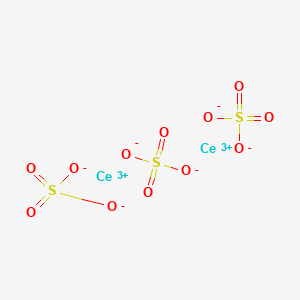
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
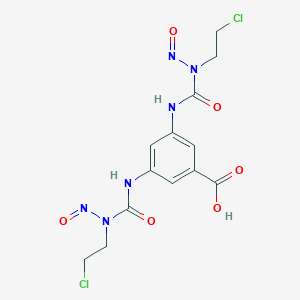
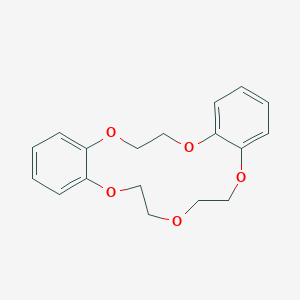
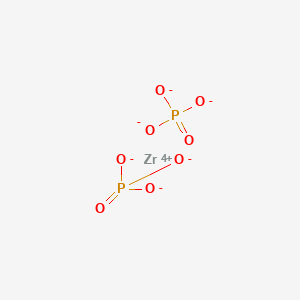
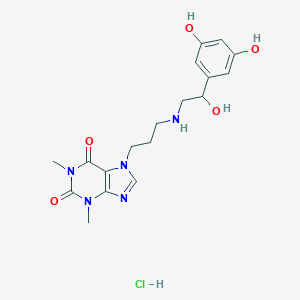

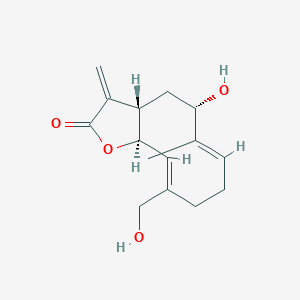
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
